

physical and chemical properties of Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-aminothiophene-3-carboxylate

Cat. No.: B186581

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its thiophene core, functionalized with both an amine and a carboxylate group, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-aminothiophene-3-carboxylate**, detailed experimental protocols for its synthesis and purification, and an exploration of its significance as a precursor to potent kinase inhibitors. Particular focus is given to the role of its derivatives in modulating key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and PLK1 pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Core Properties of Methyl 2-aminothiophene-3-carboxylate

This section summarizes the key physical and chemical identifiers and properties of **Methyl 2-aminothiophene-3-carboxylate**.

Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	Methyl 2-aminothiophene-3-carboxylate	
CAS Number	4651-81-4	
Molecular Formula	C ₆ H ₇ NO ₂ S	
Molecular Weight	157.19 g/mol	
Appearance	White to light yellow crystalline powder. ^[1]	[1]
Odor	Faint, characteristic.	

Physicochemical Data

Property	Value	Reference(s)
Melting Point	76-81 °C	
Boiling Point	259.451 °C at 760 mmHg (Predicted)	
Solubility	Limited solubility in water. Soluble in ethanol, methanol, and dimethylformamide (DMF).	
pKa (Predicted)	0.10 ± 0.10	[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum is not readily available in the literature, typical chemical shifts for protons on the thiophene ring are observed. The amino protons and the methyl ester

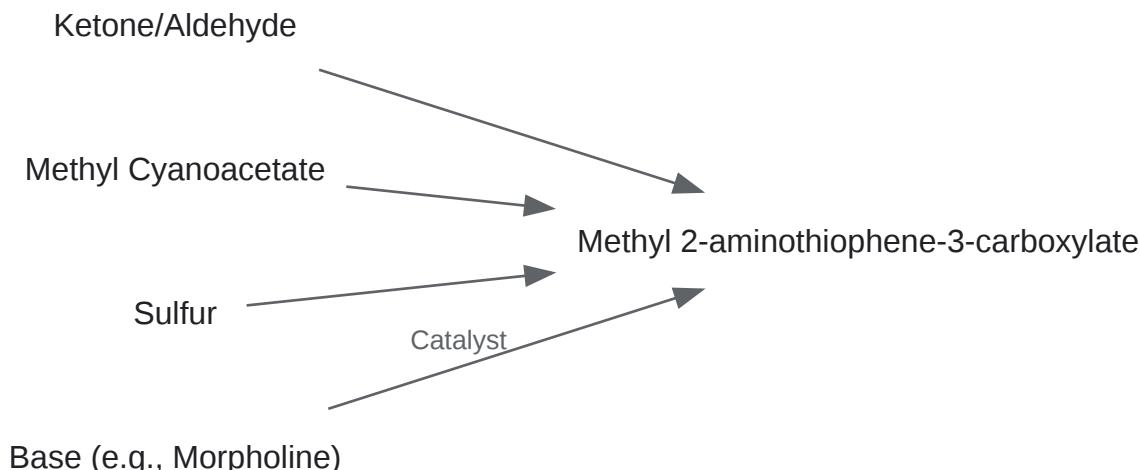
protons will also have characteristic signals. A representative ^1H NMR spectrum can be found in the literature.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-aminothiophene-3-carboxylate** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
~3400-3300	N-H	Asymmetric and symmetric stretching
~2950	C-H (methyl)	Stretching
~1670	C=O (ester)	Stretching
~1600-1450	C=C (thiophene)	Stretching
~1250	C-O (ester)	Stretching

Mass Spectrometry (MS)


The electron ionization mass spectrum of **Methyl 2-aminothiophene-3-carboxylate** would be expected to show a molecular ion peak (M^+) at m/z 157. Common fragmentation patterns would involve the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at m/z 126, or the loss of the entire ester group ($-\text{COOCH}_3$) to yield a fragment at m/z 98.[4]

Experimental Protocols

Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of **Methyl 2-aminothiophene-3-carboxylate** is the Gewald three-component reaction.[5]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Gewald Reaction for the synthesis of **Methyl 2-aminothiophene-3-carboxylate**.

Materials:

- Ketone or aldehyde (e.g., cyclohexanone)
- Methyl cyanoacetate
- Elemental sulfur
- Base catalyst (e.g., morpholine or triethylamine)
- Solvent (e.g., methanol or ethanol)

Procedure:

- To a stirred solution of the ketone/aldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).
- To this mixture, add the base catalyst (0.5 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (typically 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.
- Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Purification Protocols

3.2.1. Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are commonly used for **Methyl 2-aminothiophene-3-carboxylate**.

Procedure:

- Dissolve the crude product in a minimal amount of hot recrystallization solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
- Hot filter the solution to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

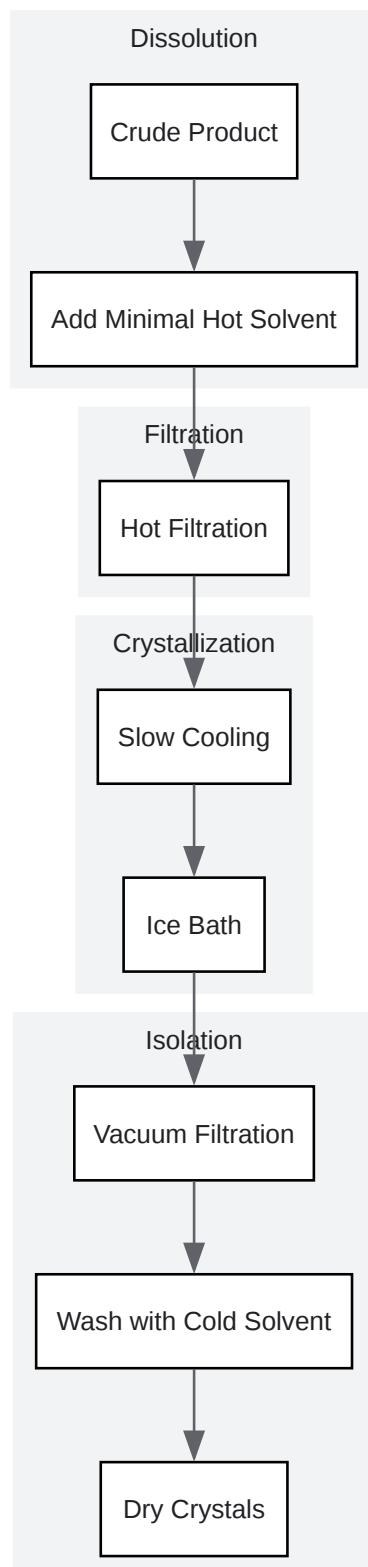

[Click to download full resolution via product page](#)

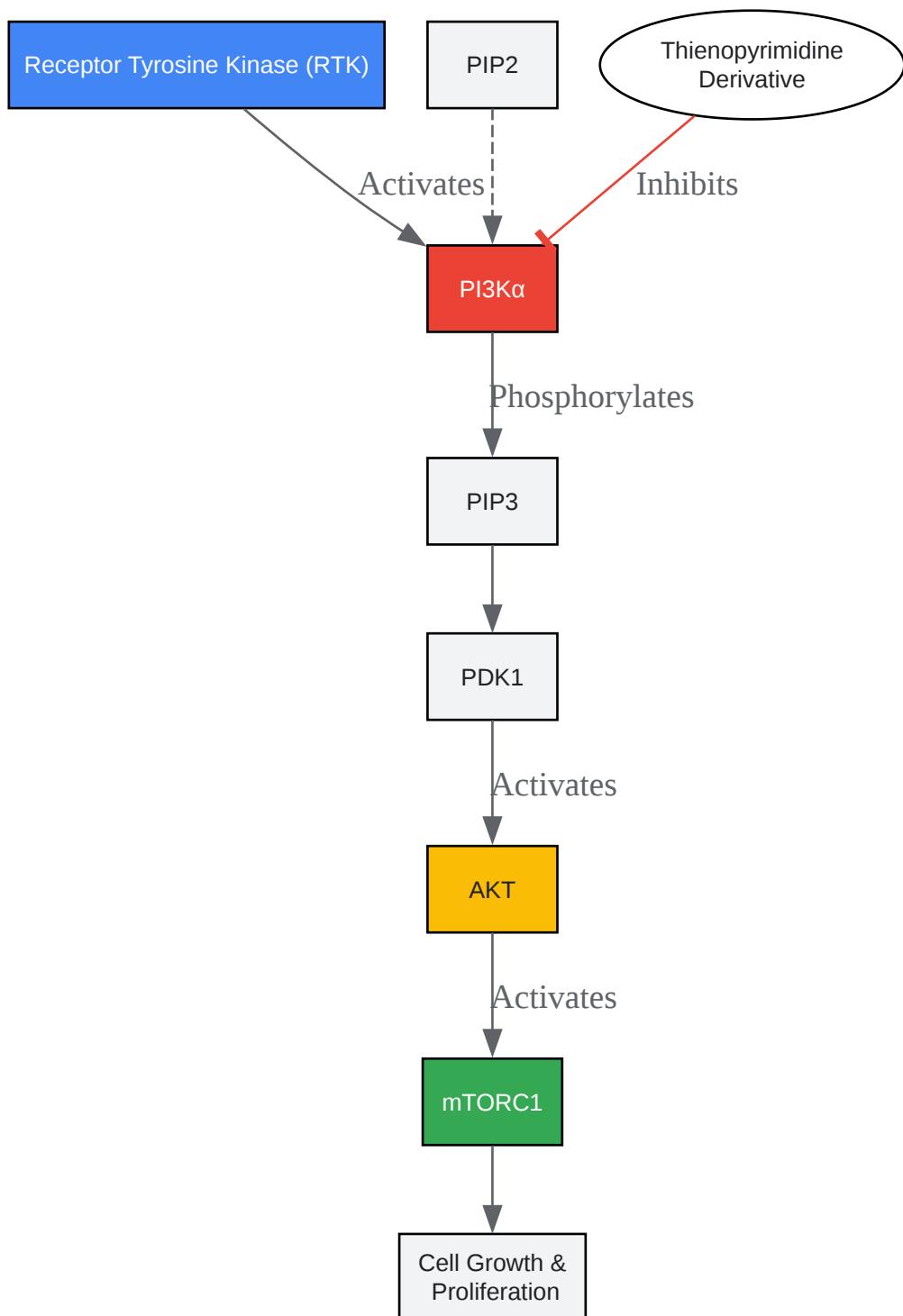
Figure 2: General workflow for the recrystallization of **Methyl 2-aminothiophene-3-carboxylate**.

3.2.2. Column Chromatography

Stationary Phase: Silica gel (200-300 mesh)

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation (R_f value of the product is typically around 0.3-0.4).

Procedure:


- Prepare a slurry of silica gel in the eluent and pack a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Methyl 2-aminothiophene-3-carboxylate**.

Role in Drug Development: A Precursor to Kinase Inhibitors

Methyl 2-aminothiophene-3-carboxylate is a key starting material for the synthesis of thienopyrimidines, a class of compounds that has shown significant promise as inhibitors of various protein kinases.^{[6][7][8]} Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers. Thienopyrimidine derivatives synthesized from **Methyl 2-aminothiophene-3-carboxylate** have been developed as potent and selective inhibitors of PI3K, particularly the PI3K α isoform.[6][7]

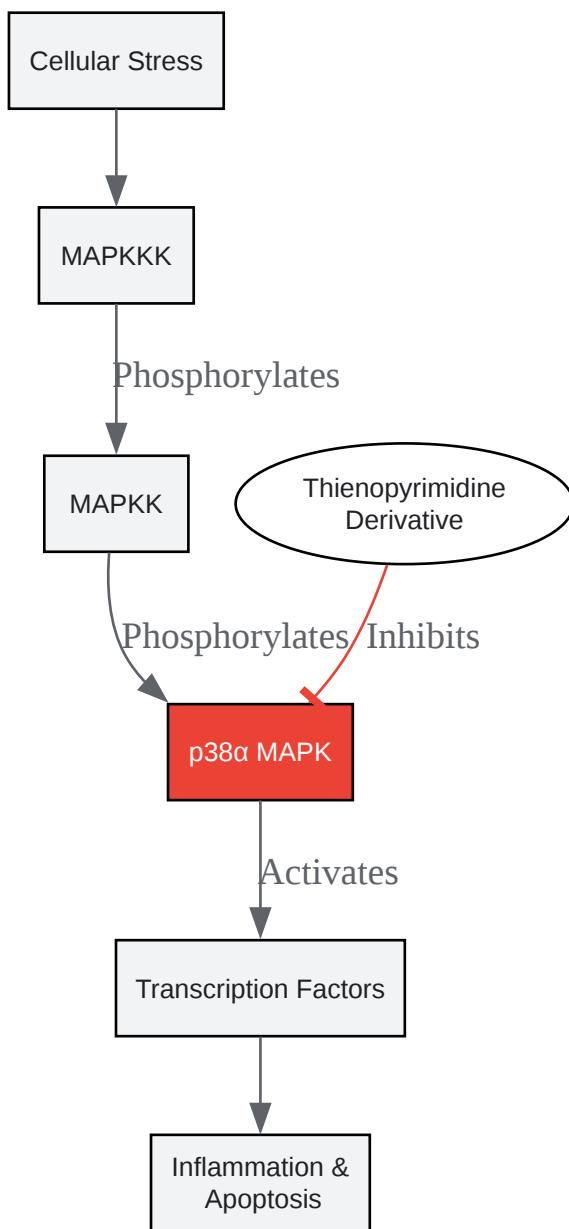

[Click to download full resolution via product page](#)

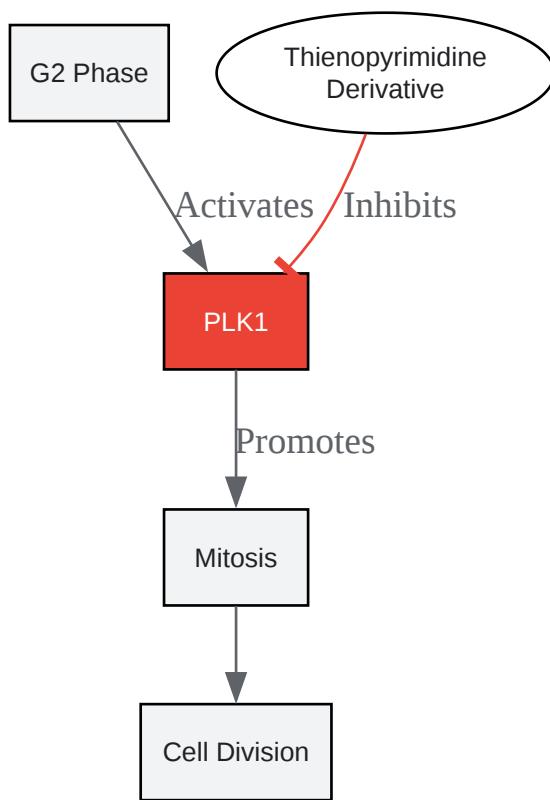
Figure 3: Inhibition of the PI3K/AKT/mTOR pathway by thienopyrimidine derivatives.

By inhibiting PI3K α , these compounds block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1. This leads to the suppression of cell growth and proliferation in cancer cells with an overactive PI3K pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK subfamily is particularly involved in cellular responses to stress. Certain thienopyrimidine derivatives have been identified as inhibitors of p38 α MAPK.^[8]

[Click to download full resolution via product page](#)


Figure 4: Inhibition of the p38 MAPK pathway by thienopyrimidine derivatives.

Inhibition of p38 α MAPK by these compounds can modulate inflammatory responses and induce apoptosis in cancer cells, highlighting another avenue for their therapeutic application.

Targeting the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, with critical functions in mitosis. Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.

Thienopyrimidine-based compounds have been investigated as potent inhibitors of PLK1.^[9]

[Click to download full resolution via product page](#)

Figure 5: Inhibition of the PLK1 signaling pathway by thienopyrimidine derivatives.

By inhibiting PLK1, these derivatives disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. This mechanism of action makes PLK1 an attractive target for cancer therapy, and **Methyl 2-aminothiophene-3-carboxylate** serves as a valuable starting point for the development of such inhibitors.

Conclusion

Methyl 2-aminothiophene-3-carboxylate is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the generation of extensive compound libraries. The demonstrated efficacy of its thienopyrimidine derivatives as potent kinase inhibitors targeting fundamental cancer-related signaling pathways underscores its importance in modern medicinal chemistry. This technical guide has provided a detailed overview of its properties, synthesis, and

therapeutic potential, offering a solid foundation for further research and development in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-aminothiophene-3-carboxylate | 4651-81-4 [chemicalbook.com]
- 2. Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3K α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38 α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 2-aminothiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186581#physical-and-chemical-properties-of-methyl-2-aminothiophene-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com